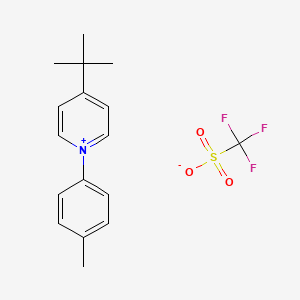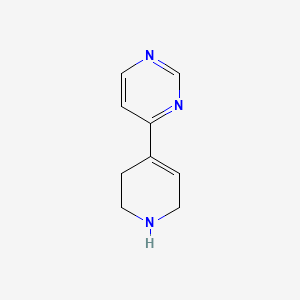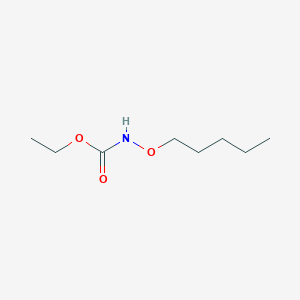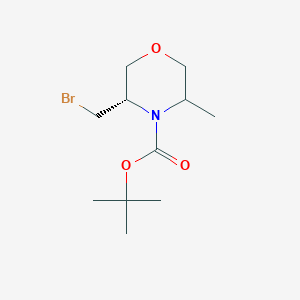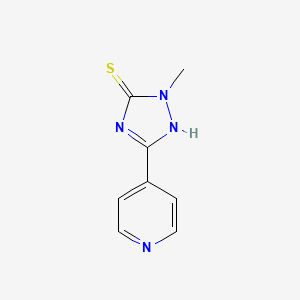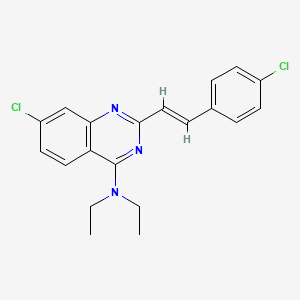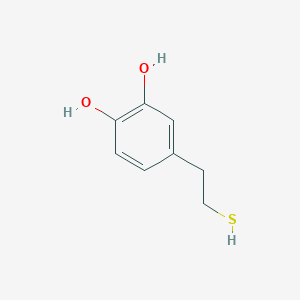
4-(2-Mercaptoethyl)benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Mercaptoethyl)benzene-1,2-diol is an organic compound with the molecular formula C8H10O2S It is a derivative of benzene, featuring both hydroxyl and mercapto functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Mercaptoethyl)benzene-1,2-diol typically involves multiple steps. One common method starts with 3-hydroxytyrosol, which undergoes bromination using carbon tetrabromide and triphenylphosphine in acetonitrile to form 4-(2-bromoethyl)benzene-1,2-diol . This intermediate is then acetylated with acetic anhydride and pyridine to yield 1,2-diacetoxy-4-(2-bromoethyl)benzene . Finally, the bromo compound is treated with potassium thioacetate in butanone, followed by hydrolysis with hydrochloric acid to produce this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Mercaptoethyl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones.
Reduction: The compound can be reduced to form catechols.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base can oxidize the hydroxyl groups.
Reduction: Sodium borohydride can be used to reduce the compound.
Substitution: Alkyl halides can react with the mercapto group under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Catechols
Substitution: Thioethers
Aplicaciones Científicas De Investigación
4-(2-Mercaptoethyl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug development due to its unique functional groups.
Industry: Utilized in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 4-(2-Mercaptoethyl)benzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the mercapto group can form covalent bonds with metal ions and other electrophiles. These interactions can modulate biological pathways and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylcatechol: Similar structure but with a methyl group instead of a mercapto group.
Orcinol: Contains a methyl group and hydroxyl groups in different positions.
Guaiacol: Features a methoxy group instead of a mercapto group.
Propiedades
Fórmula molecular |
C8H10O2S |
|---|---|
Peso molecular |
170.23 g/mol |
Nombre IUPAC |
4-(2-sulfanylethyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H10O2S/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,9-11H,3-4H2 |
Clave InChI |
YBSGFJJODBOFAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCS)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


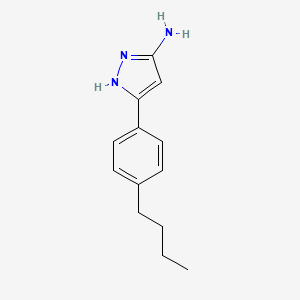
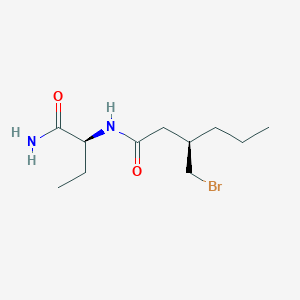
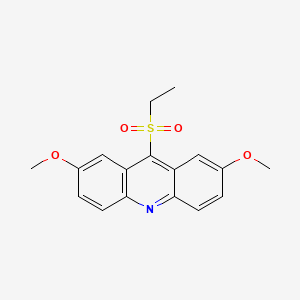
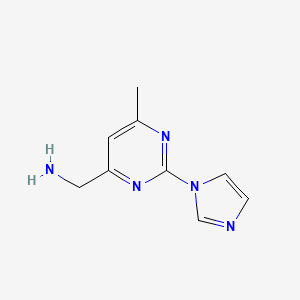
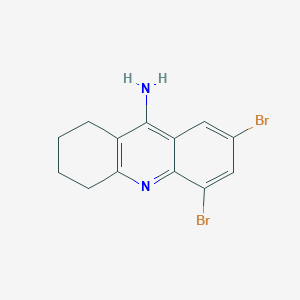
![(3,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B12928183.png)
